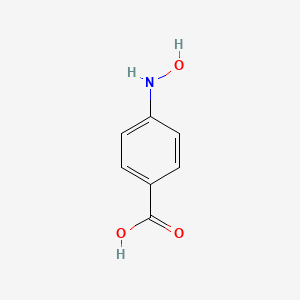

4-(Hydroxyamino)benzoic acid

CAS No.: 13252-71-6

Cat. No.: VC3890913

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13252-71-6 |

|---|---|

| Molecular Formula | C7H7NO3 |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 4-(hydroxyamino)benzoic acid |

| Standard InChI | InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10) |

| Standard InChI Key | ZIJKJLVJUJMAOP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)O)NO |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NO |

Introduction

Chemical Structure and Properties

4-(Hydroxyamino)benzoic acid features a benzoic acid backbone with a hydroxyamino group (-NHOH) at the 4-position. Its molecular formula is C₇H₇NO₃, and its molecular weight is 153.14 g/mol . The compound’s structure includes:

-

Aromatic ring: Benzene ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups.

-

Hydroxyamino group: A reactive functional group capable of participating in redox reactions and enzymatic interactions.

Table 1: Key Structural and Physicochemical Properties

Biological Activity and Toxicological Profile

Toxicological Relevance

4-(Hydroxyamino)benzoic acid is a reactive metabolite implicated in methemoglobinemia, a condition characterized by elevated methemoglobin levels in blood. This occurs when the hydroxyamino group oxidizes hemoglobin’s ferrous (Fe²⁺) to ferric (Fe³⁺) state, reducing oxygen-carrying capacity .

Table 2: Toxicological Data

| Parameter | Finding | Source |

|---|---|---|

| Toxic Metabolite | N-OH-PABA (N-hydroxy-PABA) | |

| Mechanism of Toxicity | Oxidation of hemoglobin | |

| Clinical Relevance | Linked to benzocaine-induced methemoglobinemia |

Comparison with Related Compounds

4-(Hydroxyamino)benzoic acid shares structural similarities with other benzoic acid derivatives, differing in substituent functionality.

Table 3: Comparative Analysis of Benzoic Acid Derivatives

Research Gaps and Future Directions

-

Synthetic Optimization: Development of scalable synthetic routes for 4-(hydroxyamino)benzoic acid.

-

Biological Interactions: Elucidation of its role in enzymatic pathways and potential therapeutic modulation.

-

Safety Profiling: Further studies on its metabolic fate and toxicity thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume